2-(2-Methylpyrrolidin-1-yl)ethan-1-amine
Description
Significance of Methylated Pyrrolidine (B122466) Ethan-1-amine Structures in Organic Synthesis
Within the broad family of pyrrolidine derivatives, structures bearing methyl groups and ethanamine side chains hold particular importance in the field of organic synthesis. The methylation of the pyrrolidine ring or its side chains can significantly influence the molecule's steric and electronic properties, which in turn affects its reactivity, conformational preference, and interaction with biological targets or catalysts.
Methylated pyrrolidine structures are widely employed as versatile intermediates and building blocks for the synthesis of more complex molecules. For instance, N-methylpyrrolidine is a key intermediate in the synthesis of certain pharmaceuticals. researchgate.net The strategic placement of a methyl group can enhance the lipophilicity of a molecule, potentially improving its pharmacokinetic profile.
Furthermore, chiral methylated pyrrolidine derivatives have proven to be highly effective as ligands in asymmetric catalysis. The defined stereochemistry of these compounds allows for the creation of a specific chiral environment around a metal center, facilitating enantioselective transformations. For example, derivatives of the natural amino acid L-proline, such as (S)-N-methylpyrrolidine-2-carboxylate, have been successfully utilized as ligands in copper-catalyzed cross-coupling reactions, enabling the formation of carbon-nitrogen bonds with high efficiency under mild conditions. researchgate.net The presence of the methyl group in these ligands can fine-tune the catalyst's activity and selectivity. The ethan-1-amine substituent provides an additional coordination site and a point for further functionalization, expanding their utility in constructing diverse molecular frameworks.
Overview of Research Areas Pertaining to 2-(2-Methylpyrrolidin-1-yl)ethan-1-amine
The compound this compound is a specific derivative within this class, characterized by a methyl group at the 2-position of the pyrrolidine ring and an ethanamine group attached to the ring nitrogen. While this compound is commercially available as a chemical reagent, extensive peer-reviewed studies detailing its specific biological activities or applications are not widely documented. Its primary role in chemical research appears to be that of a building block or synthetic intermediate.
Based on information from chemical suppliers, this compound is available for research and development purposes and may be used as a reference substance for drug impurity analysis or as a reagent in biomedical research. bio-fount.com The presence of both a tertiary amine within the pyrrolidine ring and a primary amine on the ethyl side chain makes it a bifunctional molecule with two nucleophilic centers, offering potential for its use in the synthesis of more complex heterocyclic systems and other target molecules.
Its structural properties have been characterized, and key physicochemical data are available, which are fundamental for its application in synthetic chemistry.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 35025-84-4 | sigmaaldrich.com |
| Molecular Formula | C₇H₁₆N₂ | bio-fount.comsigmaaldrich.com |
| Molecular Weight | 128.22 g/mol | bio-fount.com |
| IUPAC Name | 2-(2-methyl-1-pyrrolidinyl)ethanamine | sigmaaldrich.com |
| Boiling Point | 178.5±8.0 °C at 760 mmHg | bio-fount.com |
| Density | 0.9±0.1 g/cm³ | bio-fount.com |
| Flash Point | 58.8±13.6 °C | bio-fount.com |
| Physical Form | Liquid | sigmaaldrich.com |
It is important to distinguish this compound from its isomers, such as 2-(1-methylpyrrolidin-2-yl)ethanamine, where the methyl group is on the nitrogen atom. Different isomers can exhibit distinct chemical reactivities and biological properties, and research findings for one isomer are not directly transferable to another. The specific substitution pattern of this compound makes it a chiral compound, offering potential for use in stereoselective synthesis, although such applications have not been prominently reported in the literature.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylpyrrolidin-1-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-7-3-2-5-9(7)6-4-8/h7H,2-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCJURPRDOORGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569226 | |
| Record name | 2-(2-Methylpyrrolidin-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35025-84-4 | |
| Record name | 2-(2-Methylpyrrolidin-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 2 Methylpyrrolidin 1 Yl Ethan 1 Amine and Analogues
Established Chemical Synthesis Routes
Alkylation Strategies for Amine Formation
Alkylation represents a direct and widely employed method for the formation of the N-C bond to append the ethanamine side chain to the 2-methylpyrrolidine (B1204830) core. This nucleophilic substitution reaction typically involves the reaction of 2-methylpyrrolidine with a suitable two-carbon electrophile bearing a protected or masked amine functionality.
A common approach is the reaction of 2-methylpyrrolidine with a 2-haloethanamine, such as 2-chloroethanamine or 2-bromoethanamine, often in the presence of a base to neutralize the hydrogen halide byproduct. The choice of solvent and temperature is crucial to optimize the reaction yield and minimize side reactions, such as over-alkylation which can lead to the formation of N-ethyl-2-methylpyrrolidine. To mitigate this, precise control of stoichiometry is essential, often limiting the excess of the alkylating agent. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) can enhance the reaction kinetics.
Industrial-scale synthesis may employ continuous flow reactor systems for this alkylation, which offers improved control over reaction parameters and can lead to higher conversion rates and reduced byproduct formation compared to traditional batch processes.
A related strategy involves the use of reagents like ethylene (B1197577) oxide, followed by subsequent conversion of the resulting hydroxyl group to an amine. This two-step process provides an alternative route to the desired ethanamine side chain.
Reductive Amination Pathways for Pyrrolidine (B122466) Derivatives
Reductive amination is a versatile and powerful tool for the synthesis of amines, including 2-(2-methylpyrrolidin-1-yl)ethan-1-amine and its analogues. This method involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. This one-pot procedure is often preferred due to its efficiency and the wide availability of starting materials. nih.gov
One pathway to the target molecule involves the reaction of 2-methylpyrrolidine with a suitable carbonyl compound containing a protected amino group, such as aminoacetaldehyde dimethyl acetal. The initial condensation forms an iminium ion, which is then reduced using a variety of reducing agents. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Catalytic hydrogenation over a metal catalyst like palladium on carbon (Pd/C) or Raney nickel is also a widely used reduction method. organic-chemistry.org
Alternatively, a precursor to the 2-methylpyrrolidine ring can be reacted with an amino-containing carbonyl compound. For instance, a linear amino ketone can undergo intramolecular reductive amination to form the pyrrolidine ring and the desired side chain simultaneously. The selectivity of the reduction is a key consideration, and the choice of reducing agent can be tailored to the specific substrate and desired outcome.
A specific example from patent literature describes the preparation of 2-(2-aminoethyl)methyl-pyrrolidine starting from N-methyl-2-cyanomethylene pyrrolidine. In this process, the cyano group is reduced to an amine, demonstrating a reductive pathway to the final product. google.com
Table 1: Comparison of Synthetic Methods for this compound
| Method | Typical Yield (%) | Purity (%) | Scalability | Key Features |
|---|---|---|---|---|
| Nucleophilic Substitution (Alkylation) | 72 | 98.5 | High | Direct, potential for over-alkylation. |
| Reductive Amination | 63 | 97.2 | Moderate | Versatile, one-pot procedure. |
| Continuous Flow (Alkylation) | 89 | 99.1 | Industrial | High efficiency and purity, requires specialized equipment. |
Data synthesized from process chemistry reports.
Cyclization Reactions in Pyrrolidine Ring Formation
The formation of the pyrrolidine ring itself is a critical step in the synthesis of this compound and its analogues. Various cyclization strategies can be employed, often starting from linear precursors.
One common approach is the intramolecular cyclization of haloamines. For example, a 5-halopentan-2-amine derivative can undergo intramolecular nucleophilic substitution, where the amine attacks the carbon bearing the halogen, to form the 2-methylpyrrolidine ring. The conditions for this reaction, such as the choice of base and solvent, are important for achieving high yields.
Another strategy involves the cyclization of amino alcohols. The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, which is then displaced by the amine to form the cyclic structure. A one-pot method for this transformation involves the use of thionyl chloride (SOCl₂) for the chlorination of amino alcohols, which then cyclize to the corresponding cyclic amines.
The aza-Prins cyclization represents a more complex method where an intramolecular addition of an alkene to an iminium ion leads to the formation of the pyrrolidine ring. rsc.org This can be a powerful tool for constructing substituted pyrrolidines with control over stereochemistry.
Furthermore, patent literature describes the synthesis of 2-(2-aminoethyl)methyl-pyrrolidine from 2-aminoethyltetrahydrofuran. This process involves the ring-opening of the tetrahydrofuran (B95107) precursor, followed by cyclization with a methylamine (B109427) source to form the desired pyrrolidine ring. google.com
Derivatization Approaches for Functionalization
Derivatization of pre-existing pyrrolidine scaffolds is a common strategy to introduce or modify functional groups, including the ethanamine side chain of the target molecule. These approaches are particularly useful for creating libraries of related compounds for structure-activity relationship studies.
For instance, a pyrrolidine ring with a suitable functional group at the 1-position, such as a carboxylic acid or an ester, can be converted to the desired ethanamine side chain. This can be achieved through reduction of the carbonyl group to an alcohol, followed by conversion to a leaving group and subsequent displacement with an amine source, or through amide coupling with a protected amino acid followed by reduction.
The primary amine of the ethanamine side chain itself can be a point of derivatization. For analytical purposes, such as determining enantiomeric purity, the amine can be reacted with chiral derivatizing agents, such as 4-nitrobenzoic acid, to form diastereomeric amides that can be separated by chromatography. researchgate.net This principle of derivatization can also be applied synthetically to introduce a wide range of functionalities.
The synthesis of benzenesulfonamides and benzamides from (rac)-2-(aminomethyl)-1-ethylpyrrolidine by reaction with the corresponding aryl sulfonyl chlorides or benzoyl chlorides in the presence of pyridine (B92270) demonstrates a common derivatization approach for the primary amine. researchgate.net
Enantioselective and Asymmetric Synthesis of Chiral Pyrrolidine Amines
The 2-position of the pyrrolidine ring in this compound is a stereocenter, meaning the compound can exist as two enantiomers. The biological activity of chiral molecules is often dependent on their stereochemistry, making enantioselective synthesis a critical area of research.
Chiral Catalyst-Mediated Approaches
The use of chiral catalysts is a powerful strategy for achieving high enantioselectivity in the synthesis of chiral pyrrolidine amines. These catalysts can control the stereochemical outcome of a reaction by creating a chiral environment around the reacting molecules.
One approach involves the asymmetric reduction of an imine precursor. Chiral transition metal complexes, often containing ligands such as chiral phosphines, can catalyze the hydrogenation of imines with high enantioselectivity. This method is applicable to the reductive amination pathways described earlier, where the reduction of the imine intermediate is carried out in the presence of a chiral catalyst.
Organocatalysis has emerged as a particularly valuable tool for the enantioselective synthesis of pyrrolidines. Chiral amines, such as proline and its derivatives, can catalyze aldol (B89426) and Mannich reactions to produce chiral intermediates that can be further elaborated into the desired pyrrolidine products. organic-chemistry.org For example, a chiral phosphoric acid can catalyze an enantioselective intramolecular aza-Michael cyclization to form a pyrrolidine ring with high enantiomeric excess.
Biocatalysis, utilizing enzymes such as transaminases, offers another highly selective method. Transaminases can catalyze the asymmetric amination of ketones to produce chiral amines. This has been applied to the synthesis of 2-substituted chiral pyrrolidines starting from ω-chloroketones, achieving high enantiomeric excesses.
Table 2: Examples of Chiral Catalyst-Mediated Reactions for Pyrrolidine Synthesis
| Reaction Type | Catalyst Type | Key Features |
|---|---|---|
| Asymmetric Reductive Amination | Chiral Transition Metal Complex | High enantioselectivity in imine reduction. |
| Asymmetric aza-Michael Cyclization | Chiral Phosphoric Acid | Forms chiral pyrrolidine ring from acyclic precursors. |
| Asymmetric Amination | Transaminase (Biocatalyst) | High enantiomeric excess, environmentally friendly conditions. |
Biocatalytic Transformations and Enzyme-Assisted Synthesis
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for synthesizing chiral amines, offering high efficiency and stereoselectivity under mild conditions. thieme-connect.comnih.gov Enzymes such as transaminases, oxidases, and imine reductases are instrumental in these transformations. nih.govnih.gov
Transaminases are particularly valuable for chiral amine synthesis due to their high stereoselectivity. thieme-connect.com They catalyze the transfer of an amino group from a donor substrate to a prochiral ketone acceptor, utilizing pyridoxal (B1214274) 5'-phosphate (PLP) as a crucial cofactor. thieme-connect.com While wild-type transaminases are often limited to smaller aliphatic amines, extensive protein engineering has broadened their substrate scope to include bulkier and more complex molecules. thieme-connect.com
Imine reductases (IREDs) and a subtype, reductive aminases , catalyze the reduction of prochiral imines to chiral amines. rsc.org These enzymes can facilitate the reductive amination of carbonyl compounds in aqueous environments. rsc.org Notably, researchers have identified reductive aminases from fungi like Neosartorya fumigata (NfRedAm) and Neosartorya fischeri (NfisRedAm) that can efficiently use ammonia (B1221849) as the amine donor to produce chiral primary amines. rsc.org These particular enzymes exhibit higher conversion rates and greater thermostability compared to previously studied reductive aminases, making them promising candidates for industrial applications. rsc.org
| Enzyme Class | Reaction Type | Key Features | Potential Application for this compound Synthesis |
| Transaminases | Asymmetric amine synthesis from ketones | High stereoselectivity; cofactor-dependent (PLP) | Synthesis of the chiral 2-methylpyrrolidine precursor from a corresponding ketone. |
| Imine Reductases (IREDs) | Reduction of prochiral imines | Can produce chiral primary and secondary amines. | Reductive amination of a suitable carbonyl precursor to form the target amine. |
| Reductive Aminases | Reductive amination of carbonyls | Can utilize ammonia as an amine source for primary amines. | Synthesis of the ethan-1-amine moiety through direct amination. |
Stereochemical Control in Synthetic Strategies
Achieving a high degree of stereochemical control is paramount in the synthesis of chiral molecules like this compound. Asymmetric synthesis strategies are employed to ensure the desired enantiomer is produced with high purity.
One effective approach involves the use of chiral auxiliaries . For instance, enantiopure tert-butanesulfinamide has been widely used in the stereoselective synthesis of amines and their derivatives. This auxiliary can be reacted with ketones to form sulfinimines, which then undergo diastereoselective reduction followed by removal of the auxiliary to yield the chiral amine.
Enzymatic cascades represent another sophisticated method for stereochemical control. These one-pot reactions can combine multiple enzymatic steps to convert simple starting materials into complex chiral products, reducing the need for intermediate purification steps. uiowa.edu For example, a one-pot, two-step deracemization strategy can utilize an amine transaminase (ATA) and an amine dehydrogenase (AmDH) to generate a single enantiomer from a racemic amine mixture. uiowa.edu
Furthermore, asymmetric catalytic 1,3-dipolar cycloaddition reactions have been developed for the construction of enantioenriched pyrrolidine derivatives. acs.org These reactions can create stereogenic centers with a high level of control. A notable strategy involves the in-situ generation of a deuterated azomethine ylide from a glycine-derived aldimine ester using D₂O, followed by a catalyst-controlled asymmetric cycloaddition to form α-deuterated chiral pyrrolidines. acs.org
| Strategy | Description | Key Advantage |
| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. | High diastereoselectivity can be achieved. |
| Enzymatic Cascades | Multiple enzymatic reactions are performed in a single pot to create a chiral product from a simple starting material. | Increased efficiency and reduced waste from fewer purification steps. uiowa.edu |
| Asymmetric Catalysis | A chiral catalyst is used to influence the stereochemical course of a reaction. | A small amount of catalyst can generate a large amount of chiral product. |
Advanced Synthetic Techniques and Conditions
Recent advancements in synthetic organic chemistry have provided powerful tools for the synthesis of complex amines, including photoredox and transition-metal catalysis, as well as optimized industrial-scale processes.
Photoredox Catalysis in Amine Synthesis
Visible-light photoredox catalysis has emerged as a transformative technology in organic synthesis, enabling the formation of radical intermediates under mild conditions. thieme-connect.comuiowa.edu This approach has been successfully applied to the synthesis of chiral amines through various C-C bond-forming reactions. thieme-connect.comuiowa.edu
One innovative strategy combines photoredox catalysis with enzymatic catalysis in a cyclic reaction network to achieve enantioselective synthesis. nih.gov For example, a water-soluble iridium-based photosensitizer can be used to reduce a cyclic imine to a racemic amine. nih.gov Concurrently, a monoamine oxidase (MAO) enzyme selectively oxidizes one of the amine enantiomers back to the imine, allowing the other enantiomer to accumulate with high enantiomeric excess. nih.gov This light-driven deracemization process is a prime example of how concurrent catalytic cycles can achieve high levels of stereocontrol. nih.gov
Furthermore, photoredox-mediated multicomponent reactions offer a platform for the asymmetric construction of complex α-trialkyl α-tertiary amines from simple starting materials. acs.org These reactions often involve the generation of α-amino radicals from imines, which can then add to alkenes in a stereocontrolled manner. acs.org
Transition-Metal Catalysis for C-H Functionalization and Amine Synthesis
Transition-metal catalysis is a cornerstone of modern synthetic chemistry, providing efficient routes for the formation of C-N bonds and the functionalization of C-H bonds. acs.orgnih.gov These methods are instrumental in constructing complex aliphatic amines from readily available starting materials. acs.orgnih.gov
Hydroamination and hydroaminoalkylation are atom-economical methods for synthesizing secondary and tertiary amines by adding an amine to an unactivated alkene. acs.org While early methods focused on vinyl arenes, advancements have expanded the scope of this reaction. acs.org
C-H functionalization offers a direct approach to introduce amino groups into organic molecules by transforming ubiquitous C-H bonds into C-N bonds. nih.gov This strategy avoids the need for pre-functionalized substrates and can be used for both intra- and intermolecular amination reactions. Directing groups are often employed to achieve site-selectivity in these transformations. nih.gov For the synthesis of pyrrolidine derivatives, transition-metal-catalyzed C-H functionalization can be a powerful tool for modifying the heterocyclic core. wiley.com
| Catalyst Type | Reaction | Substrates | Key Features |
| Palladium | C-H Amination | Alkanes, Arenes | Versatile for various C-H bonds. |
| Rhodium | Hydroamination | Alkenes, Amines | Good for anti-Markovnikov addition. acs.org |
| Ruthenium | C-H Functionalization | Heterocycles | Enables direct modification of ring structures. |
| Nickel | Cross-coupling | Alkyl halides, Amines | Cost-effective alternative to precious metals. |
Industrial Scale Synthetic Pathways and Process Optimization
The translation of a synthetic route from the laboratory to an industrial scale requires careful process optimization to ensure safety, efficiency, and economic viability. nih.govvapourtec.com For the synthesis of chiral amines, this involves several key considerations.
Continuous flow chemistry has gained traction as a superior alternative to batch processing for large-scale synthesis. vapourtec.com Flow reactors offer enhanced safety, better heat and mass transfer, and the ability to operate at higher temperatures and pressures. vapourtec.com This technology can be particularly advantageous for reactions involving hazardous reagents or intermediates, such as the use of azides for configuration inversion of chiral amines. vapourtec.com
Process optimization in biocatalysis focuses on maximizing the productivity and stability of the enzymatic system. nih.gov This includes the development of efficient cofactor recycling systems to reduce the cost of expensive cofactors like NAD(P)H and PLP. nih.gov As previously mentioned, enzyme immobilization is another critical factor for enhancing stability and enabling reuse, thereby lowering enzyme-related costs. nih.gov Techno-economic assessments guide these optimization efforts to establish commercially viable biomanufacturing routes. nih.govnih.gov
For the synthesis of the 2-methylpyrrolidine core, a patented industrial process starts from commercially available (S)-prolinol or (R)-prolinol. google.com The process involves protecting the amine, converting the hydroxyl group to a good leaving group (e.g., mesylate), and then reducing it to the methyl group. google.com Modern industrial facilities might employ continuous flow reactors, such as tubular plug-flow reactors, with heterogeneous catalysts like palladium on carbon to improve conversion and minimize side products.
Mechanistic Investigations of Reactions Involving 2 2 Methylpyrrolidin 1 Yl Ethan 1 Amine
Reaction Kinetics and Rate-Determining Steps
In the context of metal-catalyzed reactions where 2-(2-Methylpyrrolidin-1-yl)ethan-1-amine or its analogs act as ligands, kinetic studies are instrumental. For instance, in the palladium-catalyzed hydrolysis of amino acid esters, the kinetics were studied using a pH-stat technique. Research on a closely related ligand, 2-(2-aminoethyl)-1-methylpyrrolidine (B138650) (AEMP), in the complex [Pd(AEMP)(H₂O)₂]²⁺, revealed that the hydrolysis of coordinated esters like glycine (B1666218) methyl ester proceeds through a distinct kinetic profile. researchgate.net The rate of hydrolysis is significantly influenced by the nature of the ester and the coordination mode to the palladium center. researchgate.net
The kinetic data for such reactions typically fit a model where the hydrolysis occurs in a single, rate-determining step following the formation of the active complex. researchgate.net The rate law is often found to be dependent on the concentration of the metal complex and the substrate.
Table 1: Kinetic Data for Base Hydrolysis of Coordinated Glycine Methyl Ester
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Catalysis Ratio for Glycine Methyl Ester | 2.5 x 10⁴ | Aqueous solution, 25°C, I = 0.1 mol dm⁻³ | researchgate.net |
| Catalysis Ratio for Histidine Methyl Ester | 3.15 | ||
| Catalysis Ratio for Methionine Methyl Ester | 7.43 |
This interactive table showcases the catalytic efficiency in the hydrolysis of different amino acid esters, highlighting the substrate's influence on reaction kinetics.
Detailed Mechanistic Pathways for Chemical Transformations
The versatility of this compound as a ligand allows it to participate in a variety of chemical transformations, each with a distinct mechanistic pathway.
C-O Bond Formation: In reactions like the palladium-catalyzed hydrolysis of amino acid esters, the ligand facilitates the formation of a carbon-oxygen bond. The mechanism involves the coordination of the ester to the [Pd(AEMP)(H₂O)₂]²⁺ complex, forming a mixed-ligand species. researchgate.net This coordination activates the ester carbonyl group toward nucleophilic attack by a hydroxide (B78521) ion. Density Functional Theory (DFT) calculations support a mechanism where the base-catalyzed hydrolysis proceeds via a pathway involving the coordinated ester, with the ligand stabilizing the palladium center throughout the catalytic cycle. researchgate.net Similarly, in the synthesis of cyclic ureas from 1,2-diamines and carbon dioxide, a carbamate (B1207046) intermediate is formed via nucleophilic attack of an amino group on CO₂, a key C-O bond-forming step. mdpi.com
Reductive Elimination: This is a fundamental step in many organometallic catalytic cycles, particularly in cross-coupling reactions where C-C, C-N, or C-O bonds are formed. wildlife-biodiversity.comnih.gov Reductive elimination involves the formation of a new bond between two ligands attached to the metal center, with a concurrent reduction in the metal's oxidation state (e.g., from Pd(II) to Pd(0)). nih.gov While stable Pd(II) dimethyl complexes typically require an external stimulus for reductive elimination, the choice of ligand can be critical. nih.gov A bidentate amine ligand like this compound can influence the electronic properties and geometry of the metal center, thereby affecting the rate and feasibility of the reductive elimination step. For instance, ligand-induced reductive elimination can occur spontaneously upon dissolution in certain solvents, a process facilitated by the specific electronic properties of the coordinating ligand. nih.gov
C-H Activation: Palladium-catalyzed C-H activation is a powerful tool for direct functionalization of C-H bonds. nih.gov Amine-containing molecules can direct the metal catalyst to a specific C-H bond. While not studied specifically with this compound, related systems show that a template containing an amine can direct the meta-C-H activation of substrates like 2-phenylpyrrolidines. nih.gov The mechanism involves the coordination of the amine to the palladium center, followed by a conformation that brings a specific C-H bond into proximity with the metal, allowing for its cleavage in a concerted metalation-deprotonation step.
Proton Transfer: Proton transfer is a ubiquitous step in chemical reactions. In amine-catalyzed processes, proton transfer is often integral to the mechanism. For example, in enamine catalysis, the initial reaction between a secondary amine and a carbonyl compound to form an enamine involves proton transfers. researchgate.net Although this specific amine is a primary-secondary diamine, its constituent amine groups can participate in proton shuttling, acting as both proton donors and acceptors to facilitate various steps within a catalytic cycle.
Role of Specific Reagents and Catalysts in Reaction Mechanisms
The choice of reagents and catalysts is paramount in dictating the mechanistic course of a reaction.
Catalysts: In palladium-catalyzed reactions, the palladium complex is the central catalyst. The role of the this compound ligand is to stabilize the palladium center, modulate its reactivity, and influence the stereochemical outcome of the reaction. In the hydrolysis of amino acid esters, the [Pd(AEMP)(H₂O)₂]²⁺ complex acts as a Lewis acid, activating the coordinated ester. researchgate.net In cross-coupling reactions, palladium catalysts cycle between different oxidation states (commonly Pd(0) and Pd(II)) to facilitate steps like oxidative addition and reductive elimination. nih.govuvic.ca The generation of the catalytically active Pd(0) species from a more stable precatalyst is often a critical, and sometimes rate-determining, part of the mechanism. nih.gov
Reagents: Specific reagents play defined roles in the mechanism. In the synthesis of imidazolidin-2-ones from diamines and CO₂, reagents like tetramethylphenylguanidine (PhTMG) act as a basic promoter, while diphenylphosphoryl azide (B81097) (DPPA) serves as a dehydrative activator. mdpi.com The DPPA activates a carbamate intermediate by forming a mixed anhydride (B1165640), which facilitates the subsequent intramolecular nucleophilic acyl substitution to close the ring. mdpi.com In Suzuki-Miyaura coupling, a base is an essential reagent required for the transmetalation step, where the organic group is transferred from the organoboron compound to the palladium center. nih.gov
Table 2: Reagents and Their Mechanistic Roles
| Reaction Type | Reagent/Catalyst | Mechanistic Role | Reference |
|---|---|---|---|
| Ester Hydrolysis | [Pd(AEMP)(H₂O)₂]²⁺ | Lewis acid catalyst; activates ester carbonyl group. | researchgate.net |
| Imidazolidin-2-one Synthesis | Diphenylphosphoryl azide (DPPA) | Dehydrative activator; forms mixed anhydride intermediate. | mdpi.com |
| Suzuki-Miyaura Coupling | Base (e.g., K₂CO₃, Cs₂CO₃) | Promotes transmetalation step. | nih.gov |
| C-H Activation | Pd(OAc)₂ | Catalyst for C-H bond cleavage. | nih.gov |
This interactive table summarizes the function of various reagents and catalysts in different reaction mechanisms where a ligand like this compound could be involved.
Computational and Theoretical Chemistry Studies
Quantum Mechanical and Density Functional Theory (DFT) Calculations
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are cornerstones of modern computational chemistry for investigating the electronic structure and properties of molecules. DFT calculations balance computational cost and accuracy, making them suitable for studying molecules of the size and complexity of pyrrolidine (B122466) derivatives.
Research on derivatives, such as Schiff bases formed from 2-(pyrrolidin-1-yl)ethanamine, demonstrates the utility of DFT. researchgate.net In such studies, methods like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional combined with a basis set like 6-31G(d,p) are commonly employed to optimize molecular geometries and predict various properties. researchgate.net These calculations can confirm experimental data, such as vibrational frequencies from IR spectroscopy, and provide a deeper understanding of the molecule's electronic characteristics. researchgate.net
Key parameters obtained from DFT calculations include:
Optimized Molecular Geometry: The most stable 3D arrangement of atoms, providing bond lengths, bond angles, and dihedral angles.
Electronic Properties: The distribution of electrons within the molecule is analyzed through calculations of Mulliken atomic charges, dipole moments, and molecular electrostatic potential (MEP) maps. MEP maps are particularly useful for identifying electron-rich and electron-poor regions, which are indicative of sites for electrophilic and nucleophilic attack. researchgate.net
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 to -5.8 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -0.1 |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies (ELUMO - EHOMO) | 5.5 to 6.0 |
| Ionization Potential (I) | Energy required to remove an electron (-EHOMO) | 5.8 to 6.2 |
| Electron Affinity (A) | Energy released when an electron is added (-ELUMO) | 0.1 to 0.5 |
Molecular Modeling of Reaction Pathways and Energetics
Molecular modeling is instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, intermediates, and products. This allows for the calculation of activation energies (energy barriers) and reaction enthalpies, providing a quantitative understanding of reaction feasibility and kinetics.
For 2-(2-Methylpyrrolidin-1-yl)ethan-1-amine, this approach could be applied to model:
Synthesis Reactions: One common synthesis route involves the nucleophilic substitution of 2-chloroethylamine (B1212225) by 2-methylpyrrolidine (B1204830). Modeling could determine the transition state structure and the energetic barrier for the nitrogen atom of the pyrrolidine attacking the ethyl halide, displacing the chloride ion.
Further Functionalization: The primary amine group is a site for various reactions like oxidation, reduction, and substitution. Computational modeling could predict the energetics of these transformations, for instance, the reaction with an acyl chloride to form an amide, helping to optimize reaction conditions.
The energy profile of a reaction provides critical insights. For instance, in the synthesis of pyrrolidinedione, it was found that the final cyclization step to form the pyrrolidine ring has a very low energy barrier (approx. 11.9 kJ mol⁻¹), but is preceded by a tautomerization step with a much higher barrier (178.4 kJ mol⁻¹), identifying the latter as a crucial kinetic bottleneck. nih.govrsc.org
Prediction of Reactivity and Selectivity Profiles
DFT calculations are not only used to describe molecules but also to predict their reactivity and the selectivity of their reactions (chemo-, regio-, and stereoselectivity). This is often achieved through the analysis of global and local reactivity descriptors, which are derived from the electronic structure. researchgate.net
Global reactivity descriptors provide a general measure of a molecule's stability and reactivity:
Electronic Chemical Potential (μ): Related to the tendency of electrons to escape from the system.
Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule (larger HOMO-LUMO gap) is generally less reactive.
Global Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.
These indices are valuable for comparing the reactivity of different compounds. For instance, in Michael addition reactions involving amines like pyrrolidine, DFT-derived reactivity indexes correctly predicted the high chemoselectivity observed experimentally by identifying the amine as the nucleophile and the other reactant as the electrophile. researchgate.net
Local reactivity, or regioselectivity, can be predicted by analyzing the distribution of the frontier molecular orbitals or by using condensed Fukui functions. These methods identify specific atoms or sites within a molecule that are most susceptible to nucleophilic or electrophilic attack, thereby predicting which of several possible isomers will be the major product. The use of machine learning models trained on DFT data is also an emerging strategy for rapidly and accurately predicting regioselectivity in reactions like nucleophilic aromatic substitution (SNAr). nih.govnih.gov
| Descriptor | Formula | Interpretation |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the "escaping tendency" of electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation of the electron cloud. |
| Electrophilicity Index (ω) | μ2 / (2η) | A measure of the stabilization in energy after accepting electrons. |
| Nucleophilicity Index (N) | EHOMO(Nu) - EHOMO(TCE) | Measures nucleophilic character relative to a reference (tetracyanoethylene). |
Conformational Analysis of this compound and Derivatives
The biological activity and chemical reactivity of flexible molecules are governed by their three-dimensional shape or conformation. For this compound, conformational flexibility arises from two main sources: the non-planar puckering of the five-membered pyrrolidine ring and the rotation around the single bonds of the N-alkylethylamine side chain.
Computational conformational analysis is a systematic process to identify the most stable conformers (local minima on the potential energy surface) and determine their relative energies. A typical workflow involves:
Conformational Search: Using molecular mechanics or semi-empirical methods to generate a wide range of possible conformations.
Geometry Optimization: Optimizing the geometry of the most promising low-energy conformers using a more accurate method, such as DFT. researchgate.net
Energy Calculation: Calculating the final energies of the optimized conformers to determine their relative stability. The relative population of each conformer at a given temperature can then be estimated using the Boltzmann distribution.
Studies on N-substituted pyrrolidines have shown that the heterocyclic ring can adopt various puckered conformations, often described as "envelope" or "twist" forms. researchgate.netbeilstein-journals.org The orientation of the substituent on the nitrogen atom and other groups on the ring significantly influences the conformational preference. beilstein-journals.org Furthermore, weak intramolecular interactions, such as hydrogen bonds between the side-chain amine and the pyrrolidine nitrogen, can play a crucial role in stabilizing certain conformers. researchgate.net Identifying the global minimum energy conformer and other low-energy, accessible conformers is critical, as the molecule may react via a higher-energy conformation if the transition state leading from it is lower.
Coordination Chemistry of 2 2 Methylpyrrolidin 1 Yl Ethan 1 Amine As a Ligand
Ligand Design Principles and Donor Atom Characteristics
2-(2-Methylpyrrolidin-1-yl)ethan-1-amine possesses two potential nitrogen donor atoms: a primary amine (-NH2) and a tertiary amine within the pyrrolidine (B122466) ring. libretexts.orglibretexts.org This structure allows it to act as a bidentate ligand, capable of forming a stable five-membered chelate ring with a central metal ion. alfa-chemistry.comedubull.com The nitrogen atoms, possessing lone pairs of electrons, function as Lewis bases, donating electron density to a metal center (a Lewis acid). edubull.com The presence of a methyl group on the pyrrolidine ring could introduce steric hindrance, potentially influencing the geometry of the resulting metal complex and the accessibility of the metal's coordination sites.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this ligand would typically involve reacting this compound with a metal salt in a suitable solvent. mdpi.comuomphysics.net Characterization of any resulting complexes would be crucial to confirm their formation and elucidate their structures. Standard analytical techniques would include:
Infrared (IR) Spectroscopy: To observe shifts in the N-H stretching frequencies upon coordination to the metal ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the structure of the complex in solution.
UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provide information about its geometry. mdpi.com
Elemental Analysis: To confirm the stoichiometric ratio of metal to ligand. uomphysics.net
However, specific literature detailing these synthetic procedures and characterization data for complexes of this compound is not available.
Coordination Modes and Geometries in Metal-Ligand Complexes
As a bidentate N,N'-donor ligand, this compound is expected to coordinate to a metal center in a chelating fashion. The geometry of the resulting complex would depend on the coordination number and electronic configuration of the metal ion, as well as steric factors imposed by the ligand itself. Common geometries for transition metal complexes include square planar and octahedral. For instance, a Pd(II) complex, which typically favors a square-planar geometry, might coordinate with two molecules of the ligand or with one molecule of the ligand and two other monodentate ligands (like chloride ions). mdpi.com Without experimental data, any discussion of specific coordination modes and geometries remains purely theoretical.
Applications in Catalysis (e.g., as Ligands in Transition-Metal Catalyzed Reactions)
Chelating amine ligands are widely used in transition-metal catalysis, for example, in olefin polymerization and hydrogenation reactions. rsc.orgmdpi.com The ligand structure can tune the catalyst's activity and selectivity by modifying the steric and electronic environment of the metal center. mdpi.com While the structure of this compound suggests potential for such applications, there is no published research demonstrating its use as a ligand in any specific catalytic reactions.
Studies on Chelating Properties and Stability Constants of Complexes
The formation of a chelate ring with a bidentate ligand like this compound generally leads to more stable complexes compared to those with analogous monodentate ligands, a phenomenon known as the chelate effect. The stability of a metal complex in solution is quantified by its stability constant (K) or formation constant (β). scispace.comwordpress.comresearchgate.net A higher value indicates greater stability. scispace.com
While no stability constants are reported for the target compound, a study on its structural isomer, 2-(2-aminoethyl)-1-methylpyrrolidine (B138650) (AEMP), provides some insight. The stability constant (logβ110) for the [Pd(AEMP)(α-alanine)]2+ complex was found to be 9.74, which is larger than that for the corresponding [Pd(AEMP)(β-alanine)]2+ complex (9.10), indicating the higher stability of the five-membered chelate ring formed with α-alanine compared to the six-membered ring with β-alanine. mdpi.com It is plausible that complexes of this compound would exhibit similar high stability due to its chelating nature, but experimental determination is required.
Investigation of Coordination Isomerism
Isomers are compounds with the same chemical formula but different arrangements of atoms. In coordination chemistry, several types of isomerism can occur, including geometrical (cis/trans) and optical isomerism. For a square planar complex of the type [M(L)2X2], where L is this compound and X is a monodentate ligand, cis and trans geometrical isomers could potentially exist. Furthermore, since the ligand itself is chiral (due to the methyl group at the 2-position of the pyrrolidine ring), its complexes could exhibit optical isomerism. However, no studies have been published that investigate or report the existence of coordination isomers for complexes of this specific ligand.
Advanced Spectroscopic and Analytical Characterization Methods in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 2-(2-Methylpyrrolidin-1-yl)ethan-1-amine, ¹H and ¹³C NMR would provide a detailed map of the hydrogen and carbon environments, respectively.
In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the protons of the methyl group, the pyrrolidine (B122466) ring, and the ethanamine side chain. The chemical shift of each proton, its integration (the area under the peak), and its splitting pattern (multiplicity) due to spin-spin coupling with neighboring protons would allow for the unambiguous assignment of each hydrogen atom in the molecule. For instance, the methyl group protons would likely appear as a doublet, coupling with the adjacent proton on the pyrrolidine ring.
Similarly, a ¹³C NMR spectrum would show a unique signal for each carbon atom in a distinct chemical environment. The chemical shifts of these signals are indicative of the type of carbon (e.g., CH₃, CH₂, CH, N-CH). Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) would further aid in distinguishing between methyl, methylene, and methine carbons.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| Methyl (CH₃) | ~1.1 | Doublet |
| Pyrrolidine Ring (CH, CH₂) | ~1.5 - 3.0 | Multiplets |
| Ethyl Chain (CH₂) | ~2.5 - 3.5 | Multiplets |
Note: This table represents predicted values based on similar structures; actual experimental data is not publicly available.
X-ray Crystallography for Solid-State Structure Determination
To perform this analysis, a suitable single crystal of the compound or a solid derivative (such as a salt) is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. This would reveal the stereochemistry at the chiral center (C2 of the pyrrolidine ring) and the preferred spatial orientation of the ethanamine side chain relative to the ring. While this technique is powerful, no published crystal structure for this compound is currently available in open-access crystallographic databases.
Mass Spectrometry Techniques for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
For this compound (C₇H₁₆N₂), the molecular weight is 128.22 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 128. Subsequent fragmentation would likely involve the cleavage of bonds adjacent to the nitrogen atoms, leading to characteristic fragment ions. For example, loss of the ethylamine (B1201723) side chain or fragmentation of the pyrrolidine ring would produce ions of specific masses that help to confirm the structure. High-resolution mass spectrometry (HRMS) could determine the elemental composition with high accuracy, further corroborating the molecular formula.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Identity |
|---|---|---|
| [M]⁺ | 128 | Molecular Ion |
| [M-CH₃]⁺ | 113 | Loss of methyl group |
Note: This table is based on predictable fragmentation pathways for this type of molecule; specific experimental fragmentation analysis has not been publicly reported.
X-ray Absorption Fine Structure (EXAFS) Spectroscopy in Coordination Chemistry Studies
Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a technique used to determine the local geometric and/or electronic structure around a specific absorbing atom. While typically applied to metal centers in coordination complexes, it can also provide information about lighter elements.
In the context of this compound, which contains two nitrogen atoms, the compound can act as a bidentate ligand, coordinating to metal ions. EXAFS studies at the K-edge of a coordinated metal would provide precise information about the metal-nitrogen bond distances and the coordination number. This is crucial for understanding the structure and bonding in metal complexes involving this ligand. There are currently no available EXAFS studies specifically featuring this compound as a ligand in the scientific literature.
Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC)
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is a primary method used for this purpose.
An HPLC method for this compound would be developed to provide a sharp, symmetrical peak with a consistent retention time, which can be used for identification and quantification. Given the basic nature of the amine groups, reversed-phase HPLC using a C18 column with a buffered mobile phase (e.g., acetonitrile (B52724) and water with an additive like trifluoroacetic acid) would be a common approach. The purity of a sample would be determined by the percentage of the total peak area that corresponds to the main compound peak. Since the molecule is chiral, chiral HPLC could also be employed to separate the (R) and (S) enantiomers.
Table 3: Hypothetical HPLC Method Parameters
| Parameter | Value |
|---|---|
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Water (with 0.1% TFA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
Note: This table outlines a typical starting point for method development; an optimized, validated method for this specific compound is not publicly documented.
Academic Research Applications of 2 2 Methylpyrrolidin 1 Yl Ethan 1 Amine in Advanced Chemical Systems
Role as a Building Block in Organic Synthesis and Medicinal Chemistry Research
2-(2-Methylpyrrolidin-1-yl)ethan-1-amine serves as a fundamental building block in the construction of more complex molecular architectures, particularly in the field of medicinal chemistry. Its structural features are leveraged by researchers to synthesize novel compounds with desired biological activities. The pyrrolidine (B122466) ring offers a rigid scaffold that can be strategically oriented within a target molecule, while the primary amine provides a reactive handle for elaboration and the introduction of diverse functional groups.
In medicinal chemistry, the compound is explored for its potential in developing therapeutic agents for a range of conditions. Research has indicated its utility as an intermediate in the synthesis of molecules targeting neurological disorders, potentially interacting with neurotransmitter systems. Furthermore, its structural motifs have been incorporated into compounds exhibiting antibacterial properties against various bacterial strains, suggesting a role in the development of new antimicrobial agents.
The synthesis of novel pyrrolidine derivatives is an active area of research. For instance, the broader class of 2-substituted pyrrolidines is used to create libraries of compounds for screening against various diseases. nih.gov Synthetic strategies often involve the reaction of the primary amine group to form amides, sulfonamides, or other functional groups, leading to the creation of diverse molecular entities. najah.eduresearchgate.net These new chemical entities are then evaluated for biological activity, such as the inhibition of cancer cell growth or the modulation of specific receptor functions. nih.govmdpi.com The table below summarizes examples of compound classes synthesized using pyrrolidine-based building blocks.
| Compound Class | Therapeutic Area of Research | Key Synthetic Transformation | Reference |
|---|---|---|---|
| 2-(Het)arylpyrrolidine-1-carboxamides | Oncology, Antimicrobial | Intramolecular cyclization/Mannich-type reaction | nih.gov |
| 1H-Pyrrolo[3,2-c]quinoline Derivatives | Neurology (Serotonin and Dopamine (B1211576) Receptors) | Functionalization at the quinoline (B57606) core | nih.gov |
| Quinoline-3-carboxamides | Pain Management (Opioid Receptors) | Amidation of a quinoline ester | najah.edu |
| 2-(Pyridin-2-yl) Pyrimidine Derivatives | Fibrotic Diseases | Multi-step heterocyclic synthesis | mdpi.com |
Integration into Polymer Chemistry and Material Science
While direct, extensive research on the integration of this compound into polymer systems is not widely documented, its bifunctional nature presents clear potential for applications in polymer chemistry and material science.
Theoretically, this compound can function as a monomer in polymerization reactions. The primary amine can react with compounds such as carboxylic acids or epoxides to form polyamides or polyepoxides, respectively. The presence of the bulky and chiral 2-methylpyrrolidine (B1204830) group along the polymer backbone would be expected to influence the polymer's physical properties, such as its glass transition temperature, solubility, and mechanical strength.
Furthermore, the molecule's two distinct amine groups allow it to act as a potential cross-linking agent. A cross-linking agent is a monomer with two or more polymerizable groups that can connect two or more polymer chains, forming a three-dimensional network. mdpi.com In this case, both the primary and tertiary amines could, under specific reaction conditions, participate in polymerization, leading to the formation of a cross-linked polymer network. This cross-linking would enhance the material's rigidity, thermal stability, and resistance to solvents. mdpi.com
The compound is a candidate for the modification and functionalization of existing polymers. The primary amine group is a nucleophilic site that can be readily grafted onto polymer backbones containing electrophilic groups, such as esters, acid chlorides, or epoxides. This process, known as polymer functionalization, would append the 2-methylpyrrolidine moiety to the polymer chain. Such modification could be used to introduce specific properties to the material, for example:
Altering pH-responsiveness: The basic nitrogen atoms of the pyrrolidine ring could impart pH-sensitive behavior to the polymer.
Improving Metal Ion Chelation: The diamine structure could serve as a chelating site for metal ions, making the modified polymer useful for applications in water purification or catalysis.
Enhancing Adhesion: The amine groups could improve the adhesion of the polymer to various surfaces through hydrogen bonding or ionic interactions.
The incorporation of nitrogen-containing heterocyclic compounds into polymer structures is a known strategy in the development of materials with specific electronic, magnetic, or optical properties. While there is no specific research citing this compound for these applications, its structural elements suggest theoretical potential. For instance, incorporating such amine-rich units into a conjugated polymer backbone could influence the material's charge transport properties, potentially finding use in organic electronics. The chirality of the molecule could also be exploited to create chiral polymers with unique optical properties, such as chiroptical switches or materials for asymmetric catalysis.
Research on Ligand-Receptor Interactions (e.g., in Receptor Binding Studies)
The 2-substituted pyrrolidine scaffold is a privileged structure in neuropharmacology, appearing in many ligands that target G-protein-coupled receptors (GPCRs). Research extensively utilizes derivatives of this compound to probe ligand-receptor interactions and to develop new receptor-specific modulators.
Studies have focused on modifying this core structure to understand and optimize binding affinity and selectivity for specific receptors. For example, research into ligands for the serotonin (B10506) 5-HT₆ and dopamine D₃ receptors has involved the synthesis of various analogs to explore how changes in the substitution pattern on the pyrrolidine's nitrogen atom affect receptor binding. nih.gov These studies help to map the binding pocket of the receptor and identify key interactions. A crucial interaction for many aminergic GPCR ligands is the formation of a salt bridge between the protonated amine of the ligand and a conserved aspartate residue (D3x32) in the receptor's binding pocket. nih.govvu.nl
Similarly, the pyrrolidine moiety has been incorporated into the design of dual-target ligands, such as those that act on both the μ-opioid receptor (MOR) and the dopamine D₃ receptor (D3R). nih.gov By tethering a pyrrolidine-based dopaminergic scaffold to an opioid scaffold, researchers aim to create novel analgesics with potentially reduced side effects. The precise geometry and electronic properties of the this compound framework are critical for achieving the desired affinity and functional activity at each receptor target.
| Receptor Target | Receptor Family | Therapeutic Goal | Reference |
|---|---|---|---|
| Serotonin 5-HT₆ Receptor | GPCR | Cognitive Disorders, Obesity | nih.gov |
| Dopamine D₃ Receptor | GPCR | Substance Abuse, Schizophrenia | nih.govnih.gov |
| μ-Opioid Receptor (MOR) | GPCR | Pain Management | nih.gov |
Development of Chemical Probes and Derivatization Reagents for Analytical Techniques
The primary amine of this compound makes it and its close analogs suitable for use as derivatization reagents in analytical chemistry. semanticscholar.org Derivatization is a process where a target analyte is reacted with a chemical reagent to form a new compound (a derivative) that is easier to detect or separate. mdpi.com This is particularly important for small molecules that lack a chromophore (for UV detection) or are not volatile enough for gas chromatography (GC). semanticscholar.org
A structurally related compound, 2-(2-Aminoethyl)-1-methylpyrrolidine (B138650), has been successfully employed as a derivatization reagent for carboxylic acids in high-performance liquid chromatography (HPLC) with electrochemiluminescence detection. sigmaaldrich.com This demonstrates the utility of the aminoethyl-pyrrolidine structure in creating derivatives with enhanced detection properties.
Furthermore, the primary amine can be reacted with various labeling agents to create chemical probes. ethz.ch For example, reacting the amine with a fluorescent tag would create a fluorescent probe that could be used to visualize biological structures or processes. In another application, the derivatization of a related chiral amine, 2-(aminomethyl)-1-ethylpyrrolidine, with 4-nitrobenzoic acid was used to facilitate the separation of its enantiomers by HPLC. researchgate.net This highlights the potential of this compound in analytical methods designed for chiral separations, which are critical in pharmaceutical analysis.
Future Research Directions and Unexplored Avenues for 2 2 Methylpyrrolidin 1 Yl Ethan 1 Amine
Development of Novel Synthetic Methodologies
While traditional methods for synthesizing substituted pyrrolidines exist, future research is geared towards developing more efficient, sustainable, and stereoselective strategies.
Biocatalysis: The use of enzymes for the enantioselective synthesis of chiral amines is a rapidly growing field. Transaminases (TAs), in particular, have shown exceptional promise. Future work should focus on applying transaminases to produce both (R)- and (S)-enantiomers of 2-(2-methylpyrrolidin-1-yl)ethan-1-amine from corresponding ω-chloroketones. This biocatalytic approach can achieve very high enantiomeric excesses (>95% ee) and offers a green alternative to traditional metal catalysts. nih.govacs.org
Continuous Flow Synthesis: Modern industrial and laboratory synthesis is increasingly shifting from batch processing to continuous flow chemistry to enhance safety, efficiency, and scalability. durham.ac.uktue.nl The synthesis of this compound could be significantly optimized by developing a continuous flow process. This would involve adapting existing methods, such as reductive amination, to a flow reactor setup, potentially using packed-bed catalysts. researchgate.net In-line purification and real-time analytical monitoring could be integrated to streamline the production of this key intermediate. durham.ac.uk
A comparative analysis of these synthetic approaches highlights the advantages of modern methodologies.
Deeper Mechanistic Understanding of Complex Reactions
Although this compound is a relatively simple molecule, its derivatives are often employed as organocatalysts in complex transformations where the precise mechanism dictates the reaction's outcome and stereoselectivity. mdpi.com
Future research should aim to elucidate the exact mechanistic pathways in reactions catalyzed by derivatives of this diamine. For instance, in asymmetric Michael additions, pyrrolidine-based catalysts operate through the formation of iminium ion or enamine intermediates. nih.govresearchgate.net Detailed mechanistic studies, combining kinetic analysis and the isolation of reaction intermediates, are needed. Computational studies have suggested that in some pyrrolidine-catalyzed reactions, the mechanism proceeds via a nucleophilic attack on an iminium ion, a pathway significantly lower in energy than alternatives like an "ene" mechanism. nih.gov Understanding the role of co-catalysts, such as Brønsted acids, which can stabilize transition states and accelerate key steps, is also crucial for optimizing these reactions. researchgate.net
Key areas for mechanistic investigation include:
Role of the N,N'-diamine structure: How does the ethylamine (B1201723) side chain interact with substrates or co-catalysts compared to simpler prolinol-based catalysts?
Transition State Analysis: Spectroscopic (e.g., in-situ NMR) and computational characterization of the transition states to understand the origin of stereoselectivity.
Kinetic Isotope Effect (KIE): Performing KIE studies can help determine the rate-determining step in catalytic cycles, as has been demonstrated in related copper-catalyzed pyrrolidine (B122466) synthesis. nih.gov
Expanded Applications in Emerging Chemical Fields
The unique properties of this chiral diamine make it a candidate for applications beyond traditional organocatalysis.
Asymmetric Metal-Catalyzed Reactions: Chiral diamines are highly effective ligands in asymmetric metal catalysis. rsc.org The two nitrogen atoms of this compound can act as a bidentate ligand, coordinating to a metal center and creating a chiral environment. Future research should explore its use in a variety of metal-catalyzed transformations, such as:
Gold-Catalyzed Cycloadditions: Derivatives of C2-symmetric pyrrolidines have been successfully used as ligands for gold(I) catalysts in enantioselective cycloaddition reactions. nih.govresearchgate.netacs.org
Copper-Catalyzed Couplings: Chiral diamines can serve as ligands in copper-catalyzed reactions, including stereoselective reductive couplings. acs.org
Materials Science and Sensing: The amine functional groups can be used to anchor the molecule to surfaces or incorporate it into larger polymer structures. A closely related compound, 2-(2-Aminoethyl)-1-methylpyrrolidine (B138650), has been used as a labeling reagent for carboxylic acids in high-performance liquid chromatography (HPLC) and as a probe for electrochemiluminescence detection within microfluidic chips. sigmaaldrich.com This suggests that this compound could be explored for similar applications in bio-sensing and analytical chemistry.
Advanced Theoretical Predictions and Experimental Validation
Computational chemistry provides powerful tools for predicting molecular properties and understanding reaction mechanisms at a level of detail that is often inaccessible through experiments alone. researchgate.net
Density Functional Theory (DFT) Studies: Future theoretical work should focus on using DFT to model reactions involving this compound. Such studies can:
Predict the most stable conformations of the molecule and its metal complexes. acs.org
Calculate the energy barriers for different reaction pathways, thereby predicting product distribution and stereochemical outcomes. nih.govworldscientific.com
Analyze the non-covalent interactions between a catalyst derived from this diamine and its substrate, revealing the origins of enantioselectivity. nih.govresearchgate.net
Experimental Validation: It is crucial that these theoretical predictions are validated through rigorous experimentation. For example, if DFT calculations predict a specific transition state structure, experimental efforts could be directed towards synthesizing stable analogs of that intermediate. Similarly, predicted kinetic data can be compared with rates measured experimentally. This synergy between theory and experiment was demonstrated in studies of copper-catalyzed C-H amination to form pyrrolidines, where DFT calculations correctly predicted the favorability of certain pathways, which was then supported by experimental findings. nih.govacs.org
Exploration of Stereoisomeric Forms and Their Unique Chemical Properties
The presence of a chiral center at the C2 position of the pyrrolidine ring means that this compound exists as two distinct enantiomers: (R) and (S). These stereoisomers can exhibit profoundly different chemical behavior, particularly in stereoselective synthesis. mappingignorance.org
Future research must focus on the separate synthesis and evaluation of each enantiomer. Biocatalytic methods using different transaminases offer a promising route to access both the (R) and (S) forms with high optical purity. nih.govacs.org
The unique properties of each stereoisomer are most evident in asymmetric catalysis, where one enantiomer of the catalyst will typically produce one enantiomer of the product, while the other catalyst enantiomer produces the opposite product enantiomer. For example, in gold(I) catalysis, complexes made with the (R,R)-configured pyrrolidine ligand preferentially form the (S)-product in certain cycloadditions, demonstrating a direct and predictable link between the stereochemistry of the ligand and the reaction outcome. nih.govacs.org
A key research avenue is the systematic comparison of the (R)- and (S)-isomers of this compound as ligands or organocatalysts in a benchmark reaction to quantify their differing efficiencies and selectivities.
By pursuing these unexplored avenues, the scientific community can unlock the full potential of this compound and its derivatives, leading to new synthetic methods, a deeper understanding of chemical reactivity, and novel applications in diverse fields of chemistry.
Q & A
Q. What are the optimal synthetic routes for 2-(2-Methylpyrrolidin-1-yl)ethan-1-amine, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves multi-step reactions, including alkylation, reduction, and amination. For example:
- Step 1 : Alkylation of pyrrolidine derivatives with bromoethylamine intermediates under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Reduction of intermediate nitriles or imines using LiAlH₄ or NaBH₄ to yield the amine .
- Purification : Column chromatography (silica gel, eluting with CH₂Cl₂/MeOH gradients) or recrystallization to achieve >95% purity. Purity is confirmed via HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Structural validation employs:
- NMR Spectroscopy : ¹H NMR (e.g., δ 2.4–3.1 ppm for pyrrolidine protons; δ 1.2–1.8 ppm for methyl groups) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 157.1467 for C₈H₁₇N₂) .
- Elemental Analysis : Matching calculated and observed C, H, N percentages (±0.3%) .
Advanced Research Questions
Q. What strategies improve the metabolic stability of this compound without compromising receptor affinity?
- Methodological Answer :
- Polarity Modulation : Introduce fluorine substituents or replace labile methyl groups with trifluoromethyl to reduce CYP450-mediated oxidation .
- Steric Shielding : Incorporate bulky substituents (e.g., adamantyl) near metabolically vulnerable sites .
- In Silico Modeling : Use tools like Schrödinger Suite to predict metabolic hotspots and guide structural modifications .
- Validation : Compare intrinsic clearance in hepatocyte assays (human/rat) and in vitro microsomal stability (e.g., t₁/₂ > 60 min) .
Q. How does this compound interact with dopamine and serotonin receptors?
- Methodological Answer :
- Receptor Binding Assays :
- Functional Studies : Assess agonism/antagonism via calcium flux (FLIPR) or β-arrestin recruitment (BRET assays) .
Q. How to resolve discrepancies between in vitro receptor affinity and in vivo efficacy for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma/tissue exposure (LC-MS/MS) and brain penetration (logBB > 0.3) to ensure target engagement .
- Metabolite Screening : Identify active metabolites via in vitro liver microsome assays; e.g., N-oxidation products may retain activity .
- Dose-Response in Vivo : Use behavioral models (e.g., forced swim test for antidepressants) with PK/PD modeling to correlate exposure and effect .
Data Contradiction Analysis
Q. Why do some studies report high D4 receptor affinity, while others show weak functional activity?
- Methodological Answer :
- Binding vs. Signaling : High Ki values may reflect allosteric binding without G-protein activation. Use β-arrestin recruitment assays to detect biased signaling .
- Cell Line Variability : HEK293 vs. CHO cells may express differing G-protein isoforms, altering functional readouts. Validate in native systems (e.g., striatal neurons) .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Conditions
| Intermediate | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Bromoethylamine precursor | BrCH₂CH₂NH₂·HBr, K₂CO₃, DMF, 80°C | 75 | 90 |
| Reduced amine | LiAlH₄, THF, 0°C → RT | 68 | 98 |
Q. Table 2. Comparative Metabolic Stability
| Modification | Intrinsic Clearance (µL/min/mg protein) | t₁/₂ (min) |
|---|---|---|
| Parent compound | 45 | 22 |
| Trifluoromethyl analog | 18 | 58 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
